4-(4-bromobenzyl)-2-(5-chloro-2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
Description
Properties
IUPAC Name |
4-[(4-bromophenyl)methyl]-2-(5-chloro-2-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrClN2O3S/c1-14-6-11-17(23)12-19(14)25-21(26)24(13-15-7-9-16(22)10-8-15)18-4-2-3-5-20(18)29(25,27)28/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXSDLPRNBZZNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-bromobenzyl)-2-(5-chloro-2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a benzothiadiazine derivative known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 491.8 g/mol. The structure features a benzothiadiazine core, which is characterized by the presence of sulfur and nitrogen atoms fused with a benzene ring. The specific substituents, such as bromine and chlorine, significantly influence its biological activity.
Synthesis
The synthesis of this compound typically involves several steps that require careful control of reaction conditions. Common methods include:
- Formation of Benzothiadiazine Core : Utilizing substituted phenols and thiadiazine derivatives.
- Substitution Reactions : Introducing halogen substituents through electrophilic aromatic substitution.
- Characterization Techniques : NMR and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research indicates that benzothiadiazine derivatives exhibit significant antimicrobial properties. The compound has demonstrated effectiveness against various bacterial strains, attributed to its ability to disrupt bacterial cell membranes and inhibit metabolic processes.
Antiviral Properties
Preliminary studies suggest that this compound may possess antiviral activity. Its mechanism involves interference with viral replication processes, potentially making it a candidate for further antiviral drug development.
Anticancer Effects
The compound has shown promise in anticancer research. In vitro studies have indicated that it can induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death.
Antihypertensive Activity
Benzothiadiazines are known for their antihypertensive effects. The compound may act as an antagonist to certain receptors involved in blood pressure regulation, thus contributing to vasodilation and reduced vascular resistance.
The biological activity of this compound is primarily mediated through:
- Interaction with Enzymes : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to specific receptors affecting cellular signaling pathways.
- Oxidative Stress Induction : Some studies suggest that it may increase oxidative stress in target cells leading to cell death.
Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains revealed that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 12 to 50 µg/mL, indicating potent antimicrobial activity compared to standard antibiotics.
Study 2: Anticancer Potential
In vitro tests on human cancer cell lines showed that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations) after 48 hours. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Data Table
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | MIC: 12-50 µg/mL | |
| Antiviral | Inhibition of viral replication | |
| Anticancer | 70% reduction in cell viability | |
| Antihypertensive | Vasodilation effects |
Comparison with Similar Compounds
Key Structural Observations :
- Substituent Position : The bromo/chloro substitution pattern (e.g., 4-bromobenzyl vs. 3-bromobenzyl) impacts steric and electronic properties. Para-substituted bromine (target compound) may enhance lipophilicity compared to meta-substituted analogs .
- Core Heterocycle : 1,2,4-Benzothiadiazine derivatives (target) differ from 1,2,5-thiadiazoles () in ring size and sulfur oxidation state, altering conformational flexibility and bioactivity .
Pharmacological Activity
- Anti-inflammatory and Analgesic Effects : Compounds like 3-(3-chlorobenzoyl)-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide () show potent anti-inflammatory activity via COX inhibition, a trait inferred for the target compound due to structural similarity .
- Antibacterial Activity : Substituted benzothiadiazines (e.g., 4-hydroxy-1,1-dioxo-2H-1,2-benzothiazines) exhibit activity against Gram-positive bacteria, suggesting the bromo and chloro substituents in the target compound may enhance membrane penetration .
- Anticancer Potential: Analogous compounds with chloro substituents (e.g., ) demonstrate cytotoxicity via apoptosis induction, implying the 5-chloro-2-methylphenyl group in the target compound may confer similar properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
